molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Cat. No.: B1346415
CAS No.: 914637-60-8
M. Wt: 175.14 g/mol
InChI Key: MTLXFMCARORZEF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O2. It is a nitrogen-containing compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring.

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-b]pyrazine-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to selectively inhibit certain PI3K isozymes, which are crucial in cell signaling pathways . Additionally, this compound exhibits interactions with DNA, making it a potential candidate for DNA electrochemical biosensors . These interactions are primarily based on the compound’s ability to form hydrogen bonds and π-π stacking interactions with biomolecules.

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving PI3K isozymes . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes and transcription factors. In vitro studies have demonstrated its potential in inhibiting the proliferation of certain cancer cell lines, indicating its role in regulating cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor for specific enzymes, such as PI3K isozymes, by binding to their active sites and preventing substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, the compound’s interaction with DNA suggests a potential mechanism for its role in DNA sensing and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrido[2,3-b]pyrazine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the condensation of aromatic 1,2-diamino compounds with 1,2-diketone compounds, followed by cyclization reactions . Another method includes the decarboxylation of 2,3-pyrazinedicarboxylic anhydride with anilines and amines in refluxing toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrido[2,3-b]pyrazine-2-carboxylic acid include:

Uniqueness

This compound is unique due to its fused ring system, which imparts specific chemical and biological properties.

Properties

IUPAC Name

pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXFMCARORZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650365
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-60-8
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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